Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-3,7-dimethyl-4-oxo-2-((3-(4-phenyl-1-piperazinyl)propyl)thio)-, ethyl ester
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Overview
Description
Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-3,7-dimethyl-4-oxo-2-((3-(4-phenyl-1-piperazinyl)propyl)thio)-, ethyl ester is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-3,7-dimethyl-4-oxo-2-((3-(4-phenyl-1-piperazinyl)propyl)thio)-, ethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the pyrido(2,3-d)pyrimidine core, followed by the introduction of the carboxylic acid group and subsequent modifications to incorporate the dihydro, dimethyl, and oxo functionalities. The final step involves the attachment of the ethyl ester group through esterification reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-3,7-dimethyl-4-oxo-2-((3-(4-phenyl-1-piperazinyl)propyl)thio)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized analogs.
Scientific Research Applications
Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-3,7-dimethyl-4-oxo-2-((3-(4-phenyl-1-piperazinyl)propyl)thio)-, ethyl ester has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-3,7-dimethyl-4-oxo-2-((3-(4-phenyl-1-piperazinyl)propyl)thio)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-3,7-dimethyl-4-oxo-2-((3-(4-phenyl-1-piperazinyl)propyl)thio)-, ethyl ester include other pyrido(2,3-d)pyrimidine derivatives with different substituents and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit unique reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
147296-96-6 |
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Molecular Formula |
C25H31N5O3S |
Molecular Weight |
481.6 g/mol |
IUPAC Name |
ethyl 3,7-dimethyl-4-oxo-2-[3-(4-phenylpiperazin-1-yl)propylsulfanyl]pyrido[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C25H31N5O3S/c1-4-33-24(32)20-17-18(2)26-22-21(20)23(31)28(3)25(27-22)34-16-8-11-29-12-14-30(15-13-29)19-9-6-5-7-10-19/h5-7,9-10,17H,4,8,11-16H2,1-3H3 |
InChI Key |
ZNCBDNSHVQQTFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=NC(=C1)C)N=C(N(C2=O)C)SCCCN3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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